molecular formula C11H19NO3 B13391608 Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic Acid

Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic Acid

Cat. No.: B13391608
M. Wt: 213.27 g/mol
InChI Key: LTDAHGXWZNKFNP-UHFFFAOYSA-N
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Description

(αS,4R)-α-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic Acid (CAS: 943986-67-2) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . Its structure features a 2-oxo-pyrrolidine core substituted with an ethyl group at the α-position and a propyl group at the 4-position, along with an acetic acid moiety. The compound is provided in diastereomeric ratios (~85:15 d.r.) and is available in various quantities (10 mg to 100 mg) with a purity exceeding 95% (HPLC) .

Properties

IUPAC Name

2-(2-oxo-4-propylpyrrolidin-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-3-5-8-6-10(13)12(7-8)9(4-2)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDAHGXWZNKFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic acid can be achieved through several methods. One common synthetic route involves the condensation reaction of 2-pyrrole formaldehyde and acetic acid in an equimolar ratio to obtain 2-ethoxycarbonyl pyrrole. This intermediate is then oxidized to produce Ethyl-2-oxo-1-pyrrolidineacetic acid . Another method involves reacting (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid with an alkyl haloformate and ammonia . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with the central nervous system, potentially affecting neurotransmitter release and receptor activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate synaptic transmission and neuronal excitability .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Below is a comparative analysis based on substituent variations, molecular properties, and inferred biological relevance:

Structural and Functional Comparison

Inferred Pharmacokinetic and Pharmacodynamic Properties

  • Target Binding : Analogous to Levetiracetam, the 2-oxo-pyrrolidine core may interact with SV2A, but the propyl substituent could alter binding affinity or selectivity .
  • Metabolic Stability : Longer alkyl chains (e.g., propyl vs. ethyl) may reduce metabolic clearance, extending half-life compared to shorter-chain analogs.

Research Findings and Limitations

  • Stereochemical Impact : The (αS,4R) configuration is critical for activity, as seen in other chiral pyrrolidines. Impurities in diastereomeric ratios (~15%) might necessitate further purification for therapeutic use .
  • Comparative claims are extrapolated from structural analogs and general pyrrolidine pharmacology.

Biological Activity

Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic acid, a compound belonging to the pyrrolidine family, has garnered attention for its potential therapeutic applications, particularly in neurological disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate synaptic transmission and neuronal excitability, leading to protective effects against central nervous system (CNS) aggressions such as hypoxia and ischemia . The compound's enantiomers exhibit differential activity, with the (S)-enantiomer demonstrating significantly higher potency than the racemic form .

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

1. Neuroprotective Effects

  • The compound has shown protective activity against hypoxic and ischemic conditions in animal models. For instance, studies have reported that the (S)-enantiomer can protect against cerebral ischemia at lower doses compared to the racemate .

2. Anticonvulsant Properties

3. Treatment of Motion Sickness and Hyperkinesia

  • The compound has been suggested for therapeutic use in conditions like motion sickness and hyperkinesia, similar to other pyrrolidine derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities

CompoundActivity TypeEffective Dose (mmol/kg)Reference
(S)-alpha-Ethyl-2-oxo-4-propyl...Neuroprotective0.16
Racemic alpha-Ethyl...Neuroprotective0.64
LevetiracetamAnticonvulsantNot specified
Alpha-Ethyl...Motion SicknessNot specified

Study on Neuroprotection:
In an experimental setup involving rats subjected to bilateral carotid ligation (a model for cerebral ischemia), the (S)-enantiomer demonstrated significant neuroprotective effects at doses as low as 0.16 mmol/kg, while the racemic form required a higher dose for similar efficacy . This highlights the importance of stereochemistry in determining biological activity.

Anticancer Activity:
While specific studies on this compound are sparse, related pyrrolidine derivatives have shown anticancer properties in vitro. For example, derivatives were tested against A549 human lung adenocarcinoma cells, exhibiting structure-dependent cytotoxicity . This suggests that modifications to the pyrrolidine structure could enhance therapeutic efficacy.

Q & A

Q. What approaches are critical for resolving discrepancies in reported pharmacological data across studies?

  • Methodological Answer : Standardize assays (e.g., fixed incubation times, cell lines) and validate findings using orthogonal methods (e.g., in vitro enzyme inhibition + in vivo rodent models). Cross-laboratory reproducibility studies and meta-analyses of raw data (e.g., IC₅₀ values) can identify confounding variables like solvent effects (DMSO vs. saline) .

Q. How can computational modeling be integrated with experimental data to predict metabolic pathways?

  • Methodological Answer :
  • In Silico Tools : Use CYP450 docking simulations (AutoDock Vina) and QSAR models to predict Phase I/II metabolism sites .
  • In Vitro Validation : Liver microsomal assays (human/rat) confirm predicted metabolites (e.g., hydroxylation at the pyrrolidine ring) .
  • Machine Learning : Train models on existing pharmacokinetic data from structural analogs (e.g., oxiracetam derivatives) to forecast clearance rates .

Key Considerations for Experimental Design

  • Stereochemical Control : Prioritize chiral chromatography early in synthesis to avoid costly late-stage separations .
  • Impurity Tracking : Use LC-MS libraries to catalog and monitor batch-specific impurities .
  • Data Transparency : Publish raw spectral data (NMR, MS) in supplementary materials to facilitate cross-study comparisons .

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